molecular formula C22H26N6O B5500612 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea

Cat. No.: B5500612
M. Wt: 390.5 g/mol
InChI Key: SWHOVIBGYNLYCP-UHFFFAOYSA-N
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Description

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-ethylphenyl)urea is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.21680947 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Exploration

Researchers have synthesized derivatives related to the specified compound and evaluated their antioxidant activities. For instance, a study explored the synthesis and antioxidant activity of various pyrimidine derivatives, demonstrating the potential of these compounds in scavenging free radicals and protecting against oxidative stress (S. George et al., 2010).

Anticancer Drug Development

A significant application includes the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a selective inhibitor of histone deacetylases (HDACs), demonstrating potent anticancer activity and highlighting the therapeutic potential of such compounds (Nancy Z. Zhou et al., 2008).

Herbicidal Activity

Another study discussed substituted tetrahydropyrimidinones as a new class of herbicides that induce chlorosis by inhibiting carotenoid biosynthesis. This research underlines the utility of pyrimidine derivatives in agricultural sciences to develop more effective and selective herbicides (P. Babczinski et al., 1995).

Advancements in Organic Synthesis

Furthermore, the exploration of new synthetic routes for urea derivatives, including those incorporating pyrimidine structures, has been a focus of research. For example, the Lossen rearrangement facilitated the synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a versatile method for constructing complex molecules with potential biological activities (Kishore Thalluri et al., 2014).

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives have been identified to exhibit cytokinin-like activity, significantly influencing plant growth and development. Studies have shown that certain urea compounds can enhance adventitious root formation, underscoring the importance of chemical structure in biological activity (A. Ricci & C. Bertoletti, 2009).

Properties

IUPAC Name

1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(4-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-4-16-6-8-18(9-7-16)26-22(29)27-19-12-10-17(11-13-19)25-20-14-15(3)24-21(28-20)23-5-2/h6-14H,4-5H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHOVIBGYNLYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.